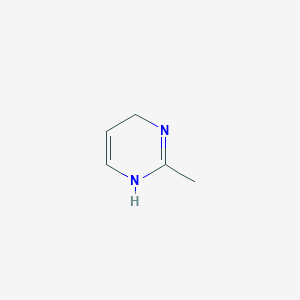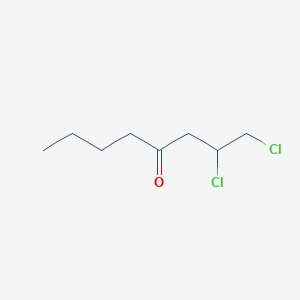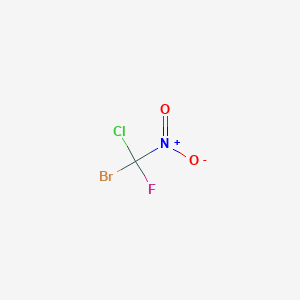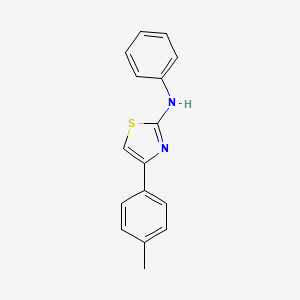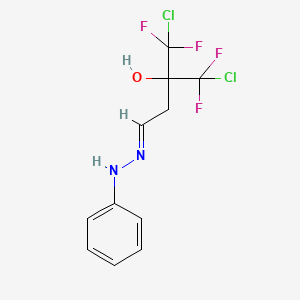![molecular formula C13H16O4 B14340119 3-[4-(2-Hydroxy-2-methylpropanoyl)phenyl]propanoic acid CAS No. 106797-56-2](/img/structure/B14340119.png)
3-[4-(2-Hydroxy-2-methylpropanoyl)phenyl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(2-Hydroxy-2-methylpropanoyl)phenyl]propanoic acid is a chemical compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol . . This compound is a derivative of ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID).
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Hydroxy-2-methylpropanoyl)phenyl]propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-isobutylacetophenone with a suitable oxidizing agent to introduce the hydroxyl group at the alpha position . The reaction conditions typically involve the use of solvents such as methanol or ethanol and catalysts like sodium hydroxide or potassium hydroxide .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The key steps include the oxidation of 4-isobutylacetophenone and subsequent purification through crystallization or distillation . The use of advanced technologies such as high-performance liquid chromatography (HPLC) ensures the purity and quality of the final product .
化学反応の分析
Types of Reactions
3-[4-(2-Hydroxy-2-methylpropanoyl)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
科学的研究の応用
3-[4-(2-Hydroxy-2-methylpropanoyl)phenyl]propanoic acid has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its potential anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in the treatment of inflammatory conditions.
Industry: Utilized in the quality control of pharmaceutical products.
作用機序
The mechanism of action of 3-[4-(2-Hydroxy-2-methylpropanoyl)phenyl]propanoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the synthesis of prostaglandins . By inhibiting COX enzymes, this compound reduces the production of prostaglandins, leading to decreased inflammation and pain . The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are related to the arachidonic acid cascade .
類似化合物との比較
Similar Compounds
Ibuprofen: A widely used NSAID with similar anti-inflammatory and analgesic properties.
Naproxen: Another NSAID with a similar mechanism of action but different pharmacokinetic properties.
Ketoprofen: An NSAID with similar therapeutic effects but different chemical structure.
Uniqueness
3-[4-(2-Hydroxy-2-methylpropanoyl)phenyl]propanoic acid is unique due to its specific hydroxyl group at the alpha position, which may contribute to its distinct pharmacological properties . This structural feature differentiates it from other NSAIDs and may influence its efficacy and safety profile .
特性
CAS番号 |
106797-56-2 |
|---|---|
分子式 |
C13H16O4 |
分子量 |
236.26 g/mol |
IUPAC名 |
3-[4-(2-hydroxy-2-methylpropanoyl)phenyl]propanoic acid |
InChI |
InChI=1S/C13H16O4/c1-13(2,17)12(16)10-6-3-9(4-7-10)5-8-11(14)15/h3-4,6-7,17H,5,8H2,1-2H3,(H,14,15) |
InChIキー |
WNFYJWMBXGASPC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(=O)C1=CC=C(C=C1)CCC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


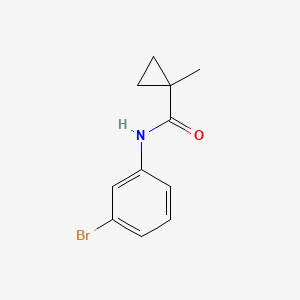
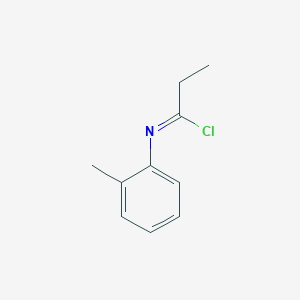
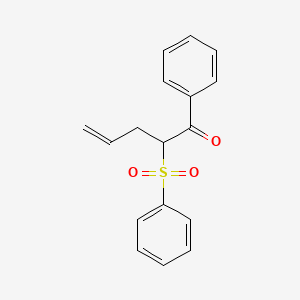
![2,2'-{[(1H-Inden-1-yl)stibanediyl]bis(oxy)}diphenol](/img/structure/B14340054.png)
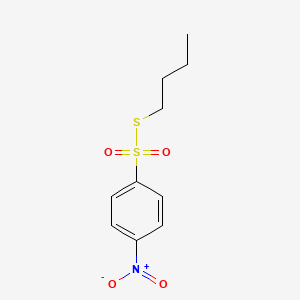
![1,4-Bis[(prop-2-en-1-yl)amino]anthracene-9,10-dione](/img/structure/B14340066.png)
